[2-(Benzenesulfinyl)-1-chloroethyl]benzene
Beschreibung
[2-(Benzenesulfinyl)-1-chloroethyl]benzene: is an organic compound that features a benzene ring substituted with a benzenesulfinyl group and a chloroethyl group
Eigenschaften
CAS-Nummer |
61735-45-3 |
|---|---|
Molekularformel |
C14H13ClOS |
Molekulargewicht |
264.8 g/mol |
IUPAC-Name |
[2-(benzenesulfinyl)-1-chloroethyl]benzene |
InChI |
InChI=1S/C14H13ClOS/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI-Schlüssel |
NYTAKPGFKDTIFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfinyl)-1-chloroethyl]benzene typically involves the reaction of benzenesulfinyl chloride with 1-chloro-2-phenylethane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of [2-(Benzenesulfinyl)-1-chloroethyl]benzene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Benzenesulfinyl)-1-chloroethyl]benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Hydroxide ions, amine, thiolate ions
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Hydroxyethyl, aminoethyl, thioethyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: [2-(Benzenesulfinyl)-1-chloroethyl]benzene is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The sulfinyl group can interact with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry. It can be used to synthesize potential drug candidates with improved pharmacological properties.
Industry: In the industrial sector, [2-(Benzenesulfinyl)-1-chloroethyl]benzene is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of [2-(Benzenesulfinyl)-1-chloroethyl]benzene involves its interaction with molecular targets through its sulfinyl and chloroethyl groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloroethyl group can undergo substitution reactions, leading to the formation of new chemical entities that can modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
[2-(Benzenesulfonyl)-1-chloroethyl]benzene: This compound features a sulfonyl group instead of a sulfinyl group, resulting in different chemical reactivity and biological activity.
[2-(Benzenesulfinyl)-1-bromoethyl]benzene: The presence of a bromoethyl group instead of a chloroethyl group alters the compound’s reactivity in substitution reactions.
[2-(Benzenesulfinyl)-1-hydroxyethyl]benzene:
Uniqueness: [2-(Benzenesulfinyl)-1-chloroethyl]benzene is unique due to the presence of both sulfinyl and chloroethyl groups, which confer distinct chemical reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
